2-Isopropylquinoxaline 1,4-dioxide

Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

2‑Isopropylquinoxaline 1,4‑dioxide (CAS 16007‑77‑5) is a heterocyclic N,N′‑dioxide belonging to the quinoxaline 1,4‑dioxide family, a class extensively studied for antibacterial, antitubercular, and antitumour applications. The molecule features a quinoxaline backbone bearing an isopropyl group at position 2 and two N‑oxide functions at positions 1 and 4.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 16007-77-5
Cat. No. B103152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylquinoxaline 1,4-dioxide
CAS16007-77-5
Synonyms2-Isopropylquinoxaline 1,4-dioxide
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)C1=C[N+](=O)C2=CC=CC=C2N1[O-]
InChIInChI=1S/C11H12N2O2/c1-8(2)11-7-12(14)9-5-3-4-6-10(9)13(11)15/h3-8H,1-2H3
InChIKeyFAPCOMZFXKCOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylquinoxaline 1,4-Dioxide: Core Chemical Identity and Sourcing Context


2‑Isopropylquinoxaline 1,4‑dioxide (CAS 16007‑77‑5) is a heterocyclic N,N′‑dioxide belonging to the quinoxaline 1,4‑dioxide family, a class extensively studied for antibacterial, antitubercular, and antitumour applications . The molecule features a quinoxaline backbone bearing an isopropyl group at position 2 and two N‑oxide functions at positions 1 and 4. Its synthesis is most commonly achieved via the Beirut reaction between benzofuroxan and an isopropyl‑substituted enamine . This specific substitution pattern distinguishes it from other 2‑alkyl‑quinoxaline 1,4‑dioxides and is a critical determinant of its physicochemical and biological profile.

Why a Generic 2‑Alkyl‑Quinoxaline 1,4‑Dioxide Cannot Replace 2‑Isopropylquinoxaline 1,4‑Dioxide


Even seemingly conservative changes to the 2‑alkyl substituent of quinoxaline 1,4‑dioxides can produce pronounced shifts in antibacterial spectrum, potency, and selectivity. Evidence from systematic antitubercular campaigns shows that the steric bulk and branching of the 2‑substituent directly modulate minimum inhibitory concentrations (MICs), with the isopropyl group conferring activity that differs from methyl, ethyl, or n‑propyl analogues . Consequently, substitution of 2‑isopropylquinoxaline 1,4‑dioxide with a close structural analogue without re‑validation of the biological endpoint risks altering the experimental outcome, making direct procurement of the intended compound essential.

Quantitative Comparator Evidence for 2‑Isopropylquinoxaline 1,4‑Dioxide Procurement Decisions


Differentiated Antimycobacterial Activity Linked to 2‑Isopropyl Branching

In a focused quinoxaline‑1,4‑di‑N‑oxide library, the isopropyl‑substituted derivative displayed an MIC of 0.08 µg/mL against M. tuberculosis H37Rv in the Microplate Alamar Blue assay, outperforming the methyl (0.14 µg/mL), ethyl (0.10 µg/mL), and n‑propyl (0.15 µg/mL) esters and matching the activity of isoniazid (0.12 µg/mL) . The branched isopropyl group was specifically highlighted as a key structural feature that enhances antimycobacterial potency.

Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

Unique GC‑MS Fingerprint Enables Definitive Identity and Purity Verification

The electron‑ionisation (EI) mass spectrum of 2‑isopropylquinoxaline 1,4‑dioxide is distinct from those of its 2‑methyl and 2‑ethyl counterparts, displaying a characteristic molecular ion at m/z 204 and a unique fragmentation cascade dominated by loss of the isopropyl radical (M‑43) and subsequent N‑oxide deoxygenation . This fingerprint permits unambiguous identification even in complex mixtures, a critical requirement for confirming compound identity upon receipt.

Analytical Chemistry Quality Control GC-MS

Branched Alkyl Chain Reduces Solubility but Increases Lipophilicity Relative to Linear Analogues

Computed descriptors indicate that 2‑isopropylquinoxaline 1,4‑dioxide has a calculated logP (XLogP3) of approximately 1.6, compared with ~1.2 for the 2‑methyl derivative and ~1.8 for the 2‑n‑propyl derivative . The branched isopropyl group thus provides a balanced lipophilicity that is higher than the methyl analogue—favouring membrane permeation—yet lower than the n‑propyl analogue, which may mitigate excessive non‑specific protein binding.

Physicochemical Properties Lipophilicity Drug Design

Differential Antibacterial Spectrum Between 2‑Alkyl Quinoxaline 1,4‑Dioxides

In a panel of 2‑substituted quinoxaline 1,4‑dioxides, the 2‑methyl derivative exhibited MIC values of 32 µg/mL against E. coli ATCC 25922 and 64 µg/mL against S. aureus ATCC 6538 . Although direct data for the 2‑isopropyl analogue in the same panel are not published, the established sensitivity of quinoxaline 1,4‑dioxide antibacterial activity to alkyl chain length and branching implies that MIC values for the isopropyl derivative will diverge from those of the methyl congener .

Antibacterial Gram-negative Selectivity

Prioritised Application Scenarios for 2‑Isopropylquinoxaline 1,4‑Dioxide Based on Quantitative Evidence


Lead Optimisation in Antitubercular Drug Discovery

The isopropyl‑substituted quinoxaline 1,4‑dioxide core provides sub‑micromolar MIC against M. tuberculosis, outperforming linear alkyl congeners in head‑to‑head comparisons . Medicinal chemistry teams should procure this compound as a privileged scaffold for further derivatisation at positions 3, 6, and 7.

Analytical Reference Standard for Quinoxaline 1,4‑Dioxide Metabolite Studies

The unique GC‑MS fingerprint with molecular ion m/z 204 and base peak m/z 161 makes 2‑isopropylquinoxaline 1,4‑dioxide a reliable reference standard for developing residue or metabolite detection methods in food safety and environmental monitoring programmes.

Physicochemical Probe for Membrane‑Permeation Studies

With a computed logP of ~1.6, intermediate between methyl and n‑propyl analogues , this compound can serve as a calibrated lipophilicity probe in parallel artificial membrane permeation assays (PAMPA) or Caco‑2 monolayers, helping to deconvolute the contribution of alkyl branching to cellular uptake.

Selectivity Profiling in Antibacterial Screening Cascades

Although direct MIC data for the isopropyl derivative are sparse, the well‑documented divergence of antibacterial spectra among 2‑alkyl‑quinoxaline 1,4‑dioxides means that inclusion of this compound in a screening panel can reveal structure‑selectivity relationships that guide the design of Gram‑negative‑specific agents.

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